Zoxazolamine-d2

Descripción general

Descripción

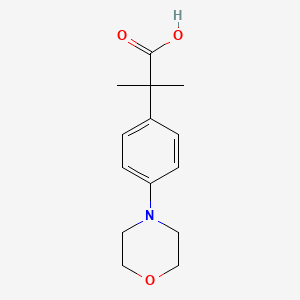

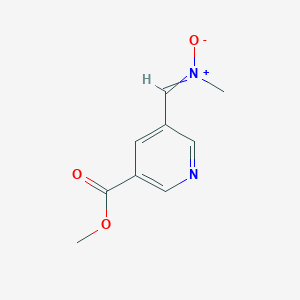

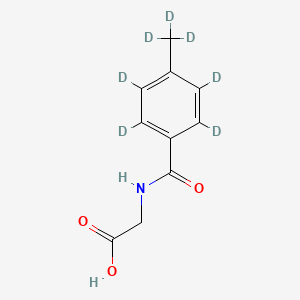

Zoxazolamine-d2: is a deuterated form of Zoxazolamine, a centrally acting muscle relaxant. It is primarily used in scientific research, particularly in the field of pharmacology, to study the metabolism and pharmacokinetics of Zoxazolamine. The deuterium atoms in this compound replace the hydrogen atoms, making it useful as an internal standard in mass spectrometry and other analytical techniques .

Mecanismo De Acción

Target of Action

Zoxazolamine-d2 is the deuterium labeled Zoxazolamine . The primary target of this compound is cytochrome P-450 . Cytochrome P-450 is a family of enzymes that play a crucial role in the metabolism of organic substances and the biosynthesis of important molecules .

Mode of Action

This compound, like its parent compound Zoxazolamine, acts centrally as a muscle relaxant . It depresses transmission through subcortical, brain stem, and spinal polysynaptic pathways . When combined with other compounds such as chlorzoxazone or 1-EBIO, Zoxazolamine partially inhibits the rSK2 channel current responses, suggesting a partial-agonist mode of action .

Biochemical Pathways

This compound affects the activity of cytochrome P-450, which is involved in various metabolic pathways . It serves as a convenient indicator of changes in cytochrome P-450 activity in rodents . The modulation of this enzyme system can lead to changes in the metabolism of various substances within the body .

Pharmacokinetics

Studies on zoxazolamine, its parent compound, suggest that it is metabolized by an array of cytochrome p450 (cyp450) isoforms . The recovery time from Zoxazolamine-induced paralysis is used as a measure for change in CYP450 expression in mice .

Result of Action

The primary result of this compound action is muscle relaxation . It achieves this by depressing transmission through certain neural pathways . In addition to its muscle relaxant action, Zoxazolamine also has a marked uricosuric effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain chemicals can stimulate the in vivo metabolism of Zoxazolamine . .

Análisis Bioquímico

Biochemical Properties

Zoxazolamine-d2 interacts with various enzymes and proteins. It was formerly used as an antispasmodic and uricosuric and used as a tool for assessing hepatic cytochrome P-450 activity in rodents

Cellular Effects

Its parent compound, Zoxazolamine, appears to have a central action, depressing transmission through subcortical, brain stem, and spinal polysynaptic pathways

Molecular Mechanism

Zoxazolamine, from which it is derived, appears to depress transmission through subcortical, brain stem, and spinal polysynaptic pathways by an as yet obscure mechanism

Metabolic Pathways

A major pathway for the metabolism of Zoxazolamine, its parent compound, in humans is via hydroxylation in the benzene ring to form 6-hydroxy-zoxazolamine which is excreted in urine as a glucuronide

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Zoxazolamine-d2 involves the incorporation of deuterium atoms into the Zoxazolamine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process typically occurs under high pressure and temperature conditions to ensure efficient exchange .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The deuterium exchange reaction is carefully controlled to ensure the complete replacement of hydrogen atoms with deuterium .

Análisis De Reacciones Químicas

Types of Reactions: Zoxazolamine-d2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzoxazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Zoxazolamine-d2 is used as an internal standard in mass spectrometry to study the metabolism and pharmacokinetics of Zoxazolamine. It helps in quantifying the concentration of Zoxazolamine in biological samples .

Biology: In biological research, this compound is used to study the effects of deuterium substitution on the biological activity of Zoxazolamine. It helps in understanding the metabolic pathways and the role of deuterium in drug metabolism .

Medicine: this compound is used in pharmacological studies to investigate the mechanism of action of Zoxazolamine and its metabolites. It helps in understanding the pharmacokinetics and pharmacodynamics of the drug .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. It serves as a reference standard in quality control and analytical testing .

Comparación Con Compuestos Similares

Chlorzoxazone: A metabolite of Zoxazolamine with similar muscle relaxant properties but less toxicity.

Methocarbamol: Another centrally acting muscle relaxant with a different chemical structure but similar therapeutic effects.

Cyclobenzaprine: A muscle relaxant with a different mechanism of action but used for similar therapeutic purposes

Uniqueness: Zoxazolamine-d2 is unique due to its deuterium substitution, which makes it valuable in analytical and pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry .

Propiedades

IUPAC Name |

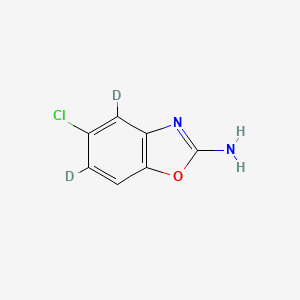

5-chloro-4,6-dideuterio-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)/i1D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCODSQDUUUKIV-SDTNDFKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(C(=C1Cl)[2H])N=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676249 | |

| Record name | 5-Chloro(4,6-~2~H_2_)-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24160-33-6 | |

| Record name | 5-Chloro(4,6-~2~H_2_)-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)

![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)